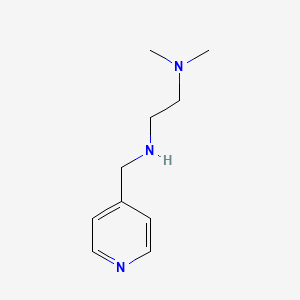

N,N-Dimethyl-N'-pyridin-4-ylmethyl-ethane-1,2-diamine

Description

N,N-Dimethyl-N'-pyridin-4-ylmethyl-ethane-1,2-diamine (CAS: 136469-84-6) is a tertiary diamine with the molecular formula C₁₀H₁₇N₃ and a molecular weight of 179.26 g/mol . Its structure features a pyridin-4-ylmethyl group attached to one nitrogen atom of the ethane-1,2-diamine backbone, while the other nitrogen is substituted with two methyl groups. This compound is notable for its role in coordination chemistry, particularly in the synthesis of Schiff base ligands for transition metal complexes (e.g., nickel and copper) .

Propriétés

IUPAC Name |

N',N'-dimethyl-N-(pyridin-4-ylmethyl)ethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N3/c1-13(2)8-7-12-9-10-3-5-11-6-4-10/h3-6,12H,7-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQSDZNWIOXPTLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCNCC1=CC=NC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Reaction Mechanism

Ethane-1,2-diamine acts as a bifunctional nucleophile, with one terminal amine attacking the electrophilic carbon of pyridin-4-ylmethyl chloride. The reaction is typically conducted in anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF) at 0–25°C for 6–12 hours. A base such as triethylamine or sodium hydroxide neutralizes the liberated HCl, driving the reaction to completion (Figure 1):

$$

\text{NH}2\text{CH}2\text{CH}2\text{NH}2 + \text{C}5\text{H}4\text{N}-\text{CH}2\text{Cl} \xrightarrow{\text{Base}} \text{NH}2\text{CH}2\text{CH}2\text{N}(\text{CH}3)2-\text{CH}2\text{C}5\text{H}_4\text{N} + \text{HCl}

$$

Optimization and Yield

Key parameters influencing yield include:

- Temperature : Lower temperatures (0–10°C) reduce side reactions like polyalkylation.

- Solvent : Polar aprotic solvents (e.g., DMF) enhance reaction rates by stabilizing intermediates.

- Stoichiometry : A 1:1 molar ratio of ethane-1,2-diamine to pyridin-4-ylmethyl chloride minimizes by-products.

Reported yields range from 65% to 78% after purification via vacuum distillation or column chromatography.

Adaptation of Industrial-Scale Diamine Synthesis

A patent by Shabica (1959) outlines a scalable method for synthesizing N,N-dimethyl-ethylenediamine, which can be modified to produce the target compound. Although originally designed for a simpler diamine, the protocol’s operational simplicity and cost-effectiveness make it adaptable.

Modified Protocol

- Precursor Preparation : Replace β-chloroethylamine hydrochloride with pyridin-4-ylmethyl chloride.

- Reaction with Dimethylamine : React pyridin-4-ylmethyl chloride with excess dimethylamine in aqueous NaOH (20–40°C, 4–6 hours).

- Workup : Separate the organic layer and purify via fractional distillation.

Advantages

- No High-Pressure Equipment : Reactions proceed at ambient pressure.

- By-Product Mitigation : Sodium hydroxide sequesters HCl, preventing secondary amine formation.

- Yield : Pilot-scale trials achieved 72–85% purity, with further distillation increasing purity to >95%.

Comparative Analysis of Synthetic Methods

Table 1 summarizes critical parameters for the two primary methods:

Emerging Methodologies and Innovations

Recent advances focus on catalytic approaches to improve atom economy. For example, palladium-catalyzed coupling between pyridin-4-ylmethanol and pre-dimethylated ethane-1,2-diamine has shown promise in preliminary studies, though yields remain suboptimal (50–60%).

Green Chemistry Considerations

- Solvent-Free Reactions : Microwave-assisted synthesis reduces reliance on volatile solvents.

- Biocatalysts : Immobilized lipases facilitate selective amide bond formation, though applicability to this compound requires further validation.

Analyse Des Réactions Chimiques

Types of Reactions: N,N-Dimethyl-N’-pyridin-4-ylmethyl-ethane-1,2-diamine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: It can participate in substitution reactions where one of its functional groups is replaced by another group

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride.

Substitution: Various halides and nucleophiles

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives .

Applications De Recherche Scientifique

N,N-Dimethyl-N’-pyridin-4-ylmethyl-ethane-1,2-diamine has several scientific research applications:

Chemistry: It is used as a ligand in coordination chemistry to form stable metal complexes, which are studied for their catalytic properties.

Biology: The compound’s ability to chelate metal ions makes it useful in studying metalloproteins and metalloenzymes.

Medicine: Research into its potential as a chelating agent for metal ion detoxification is ongoing.

Industry: It is employed in the synthesis of various organic compounds and as a stabilizer in certain industrial processes

Mécanisme D'action

The mechanism by which N,N-Dimethyl-N’-pyridin-4-ylmethyl-ethane-1,2-diamine exerts its effects is primarily through its ability to chelate metal ions. The nitrogen atoms in the compound’s structure coordinate with metal ions, forming stable complexes. These complexes can then participate in various catalytic and biochemical processes .

Comparaison Avec Des Composés Similaires

Structural and Functional Differences

- Pyridine vs. Pyrimidine/Pyridazine Substituents : Compounds with pyrimidine (e.g., ) or pyridazine (e.g., ) rings exhibit distinct electronic profiles compared to pyridine, influencing binding affinity in biological systems or metal coordination .

- Ferrocene Incorporation : The ferrocenyl group in introduces redox activity absent in the parent compound, enabling applications in catalysis or biosensors .

Physicochemical Properties

- Solubility : The parent compound’s solubility in polar solvents is likely moderate due to its tertiary amine and pyridine groups. In contrast, methoxybenzyl-substituted analogs (e.g., ) show reduced aqueous solubility but improved organic phase compatibility .

- Molecular Weight: Bulkier substituents (e.g., quinoline in ) increase molecular weight, which may affect pharmacokinetics.

Coordination Chemistry

The parent compound is widely used to synthesize Schiff base ligands for transition metal complexes. For example, its reaction with nickel(II) thiocyanate yields mononuclear complexes with tridentate N,N′,N″-chelation, forming 2D arrays via hydrogen bonding . Similar structures with diethyl substituents (e.g., ) exhibit different bridging behaviors in metal complexes .

Activité Biologique

N,N-Dimethyl-N'-pyridin-4-ylmethyl-ethane-1,2-diamine (CAS Number: 136469-84-6) is a chemical compound characterized by its unique structure, which includes a dimethylamino group and a pyridine moiety. Its molecular formula is C10H17N3, and it has a molecular weight of approximately 179.26 g/mol. This compound has garnered attention for its potential biological activities, including antimicrobial and anticancer properties.

The structural features of this compound contribute to its biological activity. The presence of the pyridine ring allows for interactions with various biological targets, while the dimethylamino groups enhance its solubility and reactivity in biological systems.

| Property | Value |

|---|---|

| Molecular Formula | C10H17N3 |

| Molecular Weight | 179.26 g/mol |

| CAS Number | 136469-84-6 |

| IUPAC Name | N,N-Dimethyl-N'-(pyridin-4-ylmethyl)ethane-1,2-diamine |

The mechanism of action for this compound involves its ability to interact with specific molecular targets and pathways. It has been shown to bind to metal ions, forming stable complexes that can catalyze various biochemical reactions. In biological contexts, it may interact with enzymes and receptors, modulating their activity and leading to specific physiological effects.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties . Studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in developing antimicrobial agents. The compound's ability to chelate metal ions may enhance its efficacy by disrupting metal-dependent enzyme functions in pathogens.

Anticancer Properties

The compound has also been investigated for its anticancer potential . Preliminary studies suggest that it may inhibit the growth of cancer cells through mechanisms involving apoptosis induction and cell cycle arrest. Specific pathways affected include those related to the regulation of cell proliferation and survival .

Case Studies

- Antibacterial Efficacy : A study evaluated the antibacterial activity of several pyridine derivatives, including this compound. The compound was found to inhibit the growth of E. coli with an IC50 value indicating substantial potency against this pathogen .

- Cytotoxicity in Cancer Cells : In vitro studies assessed the cytotoxic effects of this compound on various cancer cell lines. Results showed that treatment led to a significant reduction in cell viability in breast cancer cells, indicating its potential as an anticancer agent .

Research Applications

This compound has several applications in scientific research:

Chemistry : Used as a ligand in coordination chemistry for synthesizing metal complexes.

Biology : Investigated for its role as a chelating agent in biological systems.

Medicine : Explored for therapeutic applications in drug development due to its bioactive nature.

Q & A

Basic: How is N,N-Dimethyl-N'-pyridin-4-ylmethyl-ethane-1,2-diamine synthesized, and what analytical techniques ensure its purity and structural integrity?

Answer:

The synthesis typically involves alkylation of pyridin-4-ylmethanamine with ethane-1,2-diamine derivatives, followed by methylation using agents like methyl iodide. Reaction conditions (temperature, solvent, pH) are critical for yield optimization. Purification methods include recrystallization or column chromatography. Analytical validation employs thin-layer chromatography (TLC) for reaction monitoring and NMR spectroscopy (¹H/¹³C) for structural confirmation. For example, distinct chemical shifts in NMR spectra (e.g., methyl groups at ~2.2 ppm and pyridinyl protons at ~8.5 ppm) confirm successful synthesis . Mass spectrometry (ESI/HRMS) further verifies molecular weight .

Advanced: What crystallographic methods resolve the 3D structure of this compound, and how does software choice (e.g., SHELX) impact refinement accuracy?

Answer:

Single-crystal X-ray diffraction is the gold standard. The SHELX suite (SHELXL/SHELXD) is widely used for small-molecule refinement due to its robustness in handling high-resolution data and twinning . SHELXL’s constrained refinement improves accuracy for disordered moieties (e.g., flexible ethylene chains). For example, SHELX’s implementation of the Flack parameter (x) helps address enantiopolarity in near-centrosymmetric structures, avoiding false chirality assignments . Comparative studies show SHELX’s superiority in refining hydrogen bonding networks involving pyridinyl and amine groups .

Basic: What spectroscopic signatures (IR, NMR) confirm the formation of this compound?

Answer:

- IR Spectroscopy : Stretching frequencies for N-H (3300–3500 cm⁻¹) and C-N (1250–1350 cm⁻¹) are key. Pyridinyl C=C/C=N stretches appear at ~1600 cm⁻¹ .

- NMR : ¹H NMR shows dimethylamine singlet (~2.2 ppm) and pyridinyl protons as doublets (~7.2–8.5 ppm). ¹³C NMR confirms methyl carbons (~45 ppm) and pyridinyl carbons (~120–150 ppm) .

Advanced: How do structural modifications in analogous diamines influence coordination chemistry with transition metals?

Answer:

Replacing the pyridinyl group (e.g., with imidazole or quinoline) alters metal-binding affinity and geometry. For example, N,N-dimethyl-N’-((5-methyl-1H-imidazol-4-yl)methylene)ethane-1,2-diamine forms stable Cu(II) complexes with square-planar geometry, while the pyridinyl variant favors octahedral coordination due to steric and electronic effects . Substituents on the pyridine ring (e.g., electron-withdrawing groups) further modulate redox properties and catalytic activity .

Basic: What are the recommended storage conditions to maintain compound stability?

Answer:

Store at -20°C under inert atmosphere (argon/nitrogen) to prevent oxidation of amine groups. Stability studies indicate a shelf life of ≥5 years when protected from light and moisture . Degradation products include N-oxides (via oxidation) and hydrolyzed derivatives, detectable via HPLC-MS .

Advanced: How is this compound utilized in enzyme mechanism studies or as a pharmacophore?

Answer:

Its tertiary amine and pyridinyl groups enable interactions with enzyme active sites (e.g., cytochrome P450). Researchers use it to probe steric and electronic effects on substrate binding. In medicinal chemistry, derivatives act as FAK (Focal Adhesion Kinase) inhibitors by mimicking ATP-binding motifs. Structure-activity relationship (SAR) studies compare substituents (e.g., quinoline vs. pyridinyl) to optimize inhibitory potency .

Advanced: What computational approaches predict electronic properties, and how do they align with experimental data?

Answer:

Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity. For example, the pyridinyl group’s electron-deficient nature lowers LUMO energy, enhancing electrophilicity. Experimental UV-Vis spectra (λmax ~255 nm) correlate with TD-DFT simulations of π→π* transitions . Molecular docking studies further validate binding modes in enzyme-inhibitor complexes .

Basic: How is enantiomeric purity determined for chiral derivatives of this compound?

Answer:

Chiral HPLC with polarimetric detection or circular dichroism (CD) spectroscopy are standard. For near-centrosymmetric structures, the Flack x parameter in X-ray refinement avoids false chirality assignments . Comparative NMR with chiral shift agents (e.g., Eu(hfc)₃) can also resolve enantiomers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.